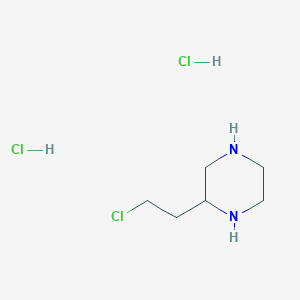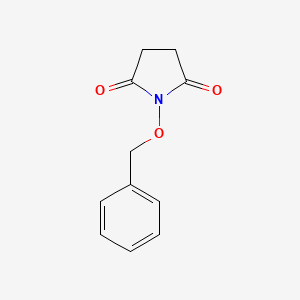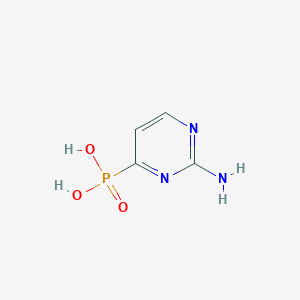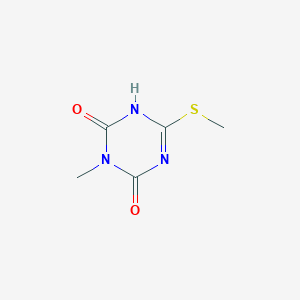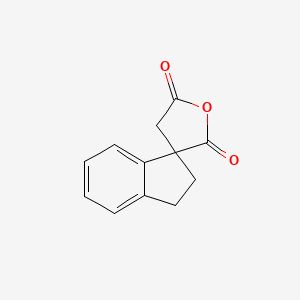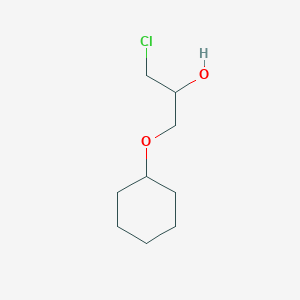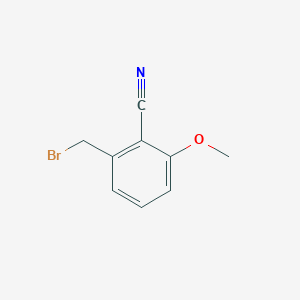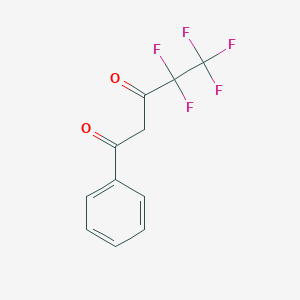
4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione
Overview
Description
4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione is a fluorinated organic compound with the molecular formula C₁₁H₇F₅O₂ and a molecular weight of 266.164 g/mol This compound is characterized by the presence of five fluorine atoms and a phenyl group attached to a pentane-1,3-dione backbone
Mechanism of Action
Mode of Action
It’s worth noting that the compound’s structure, which includes a β-diketone group, suggests it may interact with its targets through coordination bonding .
Biochemical Pathways
One study has shown that a similar compound, 4,4,5,5,5-pentafluoro-1-pentanethiol, has been used in the preparation and fluorination effect of fulvestrant 11β isomers, which shows antiproliferative activity on mcf-7 cells for breast cancer treatment .
Result of Action
It’s worth noting that the compound has been used in the synthesis of luminescent hybrid materials, suggesting it may have potential applications in the field of materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione typically involves the reaction of ethyl pentafluoropropionate with acetophenone under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and alkyl halides (R-X) are employed under conditions such as reflux or irradiation.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-tetrafluoro-1-phenylpentane-1,3-dione: Similar structure but with one less fluorine atom.
4,4,5,5,5-pentafluoro-1-pentanol: A related compound with a hydroxyl group instead of a dione.
4,4,5,5,5-pentafluoro-1-pentanethiol: Contains a thiol group instead of a dione.
Uniqueness
4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione is unique due to its high fluorine content and phenyl group, which confer distinct chemical and physical properties. These features make it valuable in various applications, particularly in the synthesis of fluorinated compounds and materials with specialized functions.
Properties
IUPAC Name |
4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F5O2/c12-10(13,11(14,15)16)9(18)6-8(17)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGHPGGADGNTKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504267 | |
| Record name | 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799-50-4 | |
| Record name | 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6596862.png)
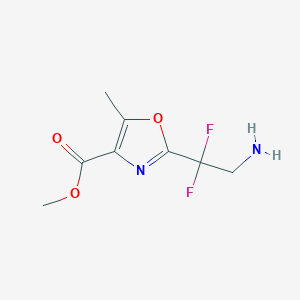
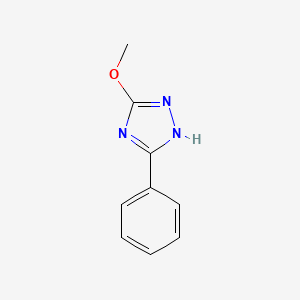
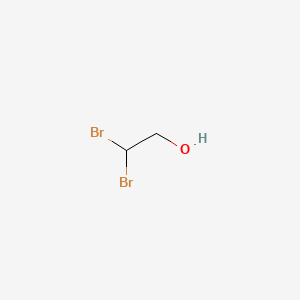
![7-phenylpyrrolo[1,2-a]pyrimidine](/img/structure/B6596896.png)
